
Methohexital
Descripción general
Descripción
Methohexital es un derivado de los barbitúricos utilizado principalmente como anestésico. Es conocido por su inicio rápido y corta duración de acción, lo que lo hace adecuado para inducir sedación profunda o anestesia general para procedimientos quirúrgicos y dentales . This compound se administra a menudo como una sal de sodio y se administra por vía intravenosa o rectal .
Métodos De Preparación
Methohexital se puede sintetizar a través del método clásico de fabricación de derivados del ácido barbitúrico. Esto implica la reacción de derivados de éster malónico con derivados de urea . La ruta sintética incluye los siguientes pasos:
Alquilación de éster malónico: El éster malónico se alquila con 2-bromo-3-hexino para producir (1-metil-2-pentinil) éster malónico.
Alquilación posterior: El éster resultante se alquila adicionalmente con bromuro de alilo para formar éster alil-(1-metil-2-pentinil) malónico.
Reacción con N-metilurea: El éster malónico disustituido se hace reaccionar entonces con N-metilurea para producir this compound.
Análisis De Reacciones Químicas
Methohexital experimenta varios tipos de reacciones químicas, que incluyen:
Desmetilacion: Otra vía metabólica incluye la desmetilación, que contribuye a la terminación de la actividad biológica del fármaco.
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes y enzimas presentes en el hígado. Los principales productos formados a partir de estas reacciones son metabolitos que se excretan en las heces .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Methohexital is known for its:
- Rapid Onset : Produces effects within 30 seconds of intravenous administration.
- Short Duration : Effects typically last for about 5 to 10 minutes, allowing for quick recovery.
- Minimal Cumulative Effects : Compared to other barbiturates, this compound leads to fewer residual effects post-sedation .
Induction of General Anesthesia
This compound is commonly used to initiate general anesthesia due to its rapid onset and minimal side effects. It is often administered before other anesthetic agents during surgical procedures .
Procedural Sedation
The drug is effective for sedation during diagnostic and therapeutic procedures, including:
- Endoscopies
- Cardiac catheterizations
- Imaging studies (CT and MRI scans)
Its quick action allows for efficient patient management during these interventions .
Electroconvulsive Therapy (ECT)
This compound is the preferred anesthetic in ECT due to its ability to reduce seizure threshold while prolonging seizure duration, which is crucial for the therapeutic efficacy of ECT in treating severe psychiatric disorders .
Pediatric Sedation
In pediatric settings, this compound has been utilized effectively for sedation during various procedures. Studies indicate that it produces rapid and brief sedation with minimal adverse effects, making it a suitable choice for children undergoing imaging or minor surgical procedures .
Emergency Medicine
This compound is employed in emergency departments for rapid sedation in cases of acute agitation or seizures. Its fast-acting properties allow healthcare providers to quickly manage distressed patients in critical situations .
Case Study 1: ECT Application
A study involving patients undergoing ECT demonstrated that this compound effectively facilitated anesthesia while maintaining hemodynamic stability. Patients reported minimal side effects, highlighting its safety profile in psychiatric care settings .
Case Study 2: Pediatric Use
In a clinical trial with pediatric patients requiring sedation for CT scans, this compound was administered both rectally and intramuscularly. Results showed that it was effective in achieving sedation without significant cardiorespiratory complications .
Data Table: Summary of Clinical Applications
Application | Description | Key Benefits |
---|---|---|
General Anesthesia | Induction agent before surgery | Rapid onset, short duration |
Procedural Sedation | Sedation during diagnostic/therapeutic procedures | Efficient patient management |
Electroconvulsive Therapy | Anesthetic agent for ECT | Reduces seizure threshold |
Pediatric Sedation | Used in children for imaging/surgical procedures | Minimal adverse effects |
Emergency Medicine | Rapid sedation for acute agitation/seizures | Quick management of distressed patients |
Mecanismo De Acción
Methohexital ejerce sus efectos uniéndose a un sitio distinto asociado con los ionóforos de cloruros en los receptores GABA_A . Esta unión aumenta la duración durante la cual los ionopores de cloruros permanecen abiertos, lo que lleva a un efecto inhibitorio sobre la descarga neuronal . El prolongado efecto inhibitorio postsináptico del GABA en el tálamo da como resultado sedación y anestesia .
Comparación Con Compuestos Similares
Methohexital es similar a otros barbitúricos como el tiopentato sódico y el tiamilal. Tiene propiedades únicas que lo distinguen de estos compuestos:
Potencia: This compound es tres veces más potente que el tiopentato y el tiamilal.
Duración de acción: This compound tiene una duración de acción más corta en comparación con el tiopentato sódico.
Umbral de convulsiones: A diferencia de muchos otros barbitúricos, el this compound disminuye el umbral de convulsiones, lo que lo hace particularmente útil para la TEC.
Compuestos similares incluyen:
- Tiopental sódico
- Tialamilal
- Propofol
- Lidocaína
El inicio rápido, la corta duración y las propiedades farmacológicas únicas de this compound lo convierten en un compuesto valioso en entornos médicos y de investigación.
Actividad Biológica
Methohexital, a barbiturate anesthetic, is primarily used for the induction of anesthesia and sedation. This compound exhibits significant biological activity through its interaction with the GABA (A) receptor, leading to enhanced inhibitory neurotransmission in the central nervous system. This article explores the mechanisms of action, pharmacokinetics, clinical applications, and safety profiles of this compound, supported by data tables and case studies.
This compound exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. It binds to a specific site on the GABA (A) receptor, increasing the duration that chloride ion channels remain open. This results in hyperpolarization of the postsynaptic neuron, decreasing neuronal excitability and inducing sedation or anesthesia .
Key Mechanisms
- GABA (A) Receptor Interaction : this compound enhances GABAergic activity by prolonging chloride ion channel opening.
- CNS Distribution : Peak concentrations in the brain occur approximately 30 seconds post-administration, followed by rapid redistribution to other tissues .
- Metabolism : The drug is metabolized in the liver through oxidation and demethylation, with inactive metabolites being excreted via the kidneys .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid onset and short duration of action. Following intravenous administration, its effects are typically observed within seconds, with a duration lasting about 4 to 7 minutes due to rapid redistribution from the central nervous system.
Parameter | Value |
---|---|
Bioavailability (rectal) | 17% |
Protein Binding | 73% |
Onset of Action (IV) | ~30 seconds |
Duration of Action | 4-7 minutes |
Half-Life | Varies based on redistribution and metabolism |
Clinical Applications
This compound is commonly utilized in various medical settings, particularly for procedural sedation in both adults and children. Its rapid onset and short duration make it ideal for brief procedures.
Case Studies
-
Pediatric Sedation :
- A study involving 648 pediatric patients showed an 85% efficacy rate for achieving sleep after administering this compound at a dose of 30 mg/kg. The average onset time was approximately 6 minutes .
- Side effects included hiccups (13%) and transient airway obstruction (4%), which were manageable without significant complications .
- Sedation for Imaging Procedures :
- Comparison with Other Agents :
Safety Profile
While this compound is generally considered safe for use in clinical settings, it does carry risks associated with respiratory depression and cardiovascular stability. Monitoring is essential during administration to manage any adverse events effectively.
Reported Side Effects
Propiedades
IUPAC Name |
5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXKDOXHBHYTKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023287 | |
Record name | Methohexital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methohexital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.24e-02 g/L | |
Record name | Methohexital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Methohexital binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. | |
Record name | Methohexital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00474 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
151-83-7 | |
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-methyl-5-(1-methyl-2-pentynyl)-5-(2-propenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methohexital [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methohexital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00474 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methohexital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methohexital | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOHEXITAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5B8ND5IPE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methohexital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.